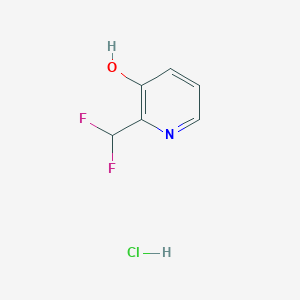
2-(Difluoromethyl)pyridin-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C6H6ClF2NO and a molecular weight of 181.57 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both difluoromethyl and hydroxyl functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(Difluoromethyl)pyridin-3-ol hydrochloride involves several stepsThis can be achieved through various synthetic routes, such as the reaction of pyridin-3-ol with difluoromethylating agents under controlled conditions . Industrial production methods often involve bulk manufacturing processes that ensure high purity and yield .
Analyse Chemischer Reaktionen
2-(Difluoromethyl)pyridin-3-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)pyridin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethyl)pyridin-3-ol hydrochloride can be compared with other similar compounds, such as:
2-(Trifluoromethyl)pyridin-3-ol: Contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical properties and reactivity.
3-Hydroxypyridine: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
2-(Difluoromethyl)pyridine: Lacks the hydroxyl group, affecting its solubility and reactivity.
Eigenschaften
Molekularformel |
C6H6ClF2NO |
|---|---|
Molekulargewicht |
181.57 g/mol |
IUPAC-Name |
2-(difluoromethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-6(8)5-4(10)2-1-3-9-5;/h1-3,6,10H;1H |
InChI-Schlüssel |
LGKFGVZMPVHMBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C(F)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















